molecular formula C17H17NO2S B7514426 [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone

Cat. No. B7514426
M. Wt: 299.4 g/mol
InChI Key: BPLHUDWLCVIDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been studied for its potential applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone may increase the levels of acetylcholine in the brain, which could have neuroprotective effects. [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone has also been shown to bind to certain receptors in the body, such as the sigma-1 receptor, which may be involved in its anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone has been shown to have a variety of biochemical and physiological effects in the body. In addition to its neuroprotective and anticancer effects, [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone has been shown to have antioxidant and anti-inflammatory effects. It may also have a role in regulating glucose metabolism and insulin sensitivity, which could make it useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone in lab experiments is its relatively low toxicity compared to other compounds that have similar effects. However, [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone may be difficult to synthesize in large quantities, which could limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone and its potential side effects.

Future Directions

There are several future directions for research on [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone and its potential applications in cancer research and drug discovery. Finally, further studies are needed to determine the safety and efficacy of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone in humans.

Synthesis Methods

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid to form 4-(4-methoxyphenyl)-3-cyclohexen-1-one. This intermediate product is then reacted with thiophene-3-carboxaldehyde in the presence of sodium ethoxide to yield [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone.

Scientific Research Applications

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. Additionally, [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone has been studied as a potential drug candidate for the treatment of other diseases such as diabetes and inflammation.

properties

IUPAC Name

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-20-16-4-2-13(3-5-16)14-6-9-18(10-7-14)17(19)15-8-11-21-12-15/h2-6,8,11-12H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLHUDWLCVIDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.